molecular formula C13H15FO2 B2804722 [3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287335-02-6

[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2804722
CAS RN: 2287335-02-6
M. Wt: 222.259
InChI Key: DFFYZLPMRIRIJI-UHFFFAOYSA-N
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Description

[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, commonly known as FMPM, is a synthetic compound that has been of great interest to the scientific community due to its potential therapeutic applications. FMPM belongs to the class of bicyclic compounds that are known to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of FMPM is not fully understood. However, it is believed to exert its antitumor and anti-inflammatory effects by modulating various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. FMPM has also been shown to induce apoptosis and inhibit angiogenesis, which are important processes for tumor growth and progression.
Biochemical and Physiological Effects:
FMPM has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. FMPM has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. Furthermore, FMPM has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of FMPM is its potent antitumor activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of tumor growth and progression. Additionally, FMPM has a low toxicity profile, which allows for higher doses to be used in experiments without causing adverse effects. However, one of the limitations of FMPM is its complex synthesis method, which can make it difficult to produce large quantities of the compound for experiments.

Future Directions

There are several future directions for the study of FMPM. One potential direction is to further investigate its antitumor activity and explore its potential as a therapeutic agent for the treatment of cancer. Another direction is to study its anti-inflammatory and analgesic effects and explore its potential as a treatment for chronic pain and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of FMPM and to identify potential targets for its therapeutic applications.

Synthesis Methods

The synthesis of FMPM is a complex process that involves several steps. The first step is the synthesis of the bicyclic ketone, which is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then converted to the final product, FMPM, by reacting with 3-fluoro-5-methoxybenzoyl chloride in the presence of a base. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

FMPM has been extensively studied for its potential therapeutic applications. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. FMPM has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

properties

IUPAC Name

[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-16-11-3-9(2-10(14)4-11)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFYZLPMRIRIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C23CC(C2)(C3)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

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